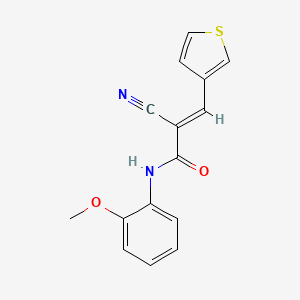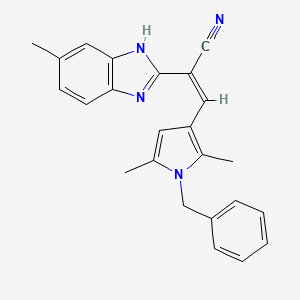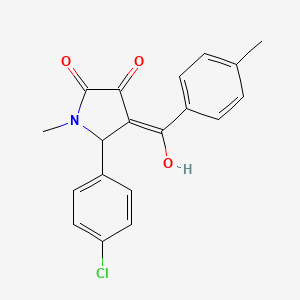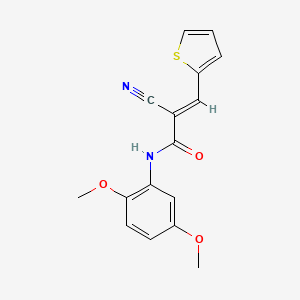
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as CTAA and has a chemical formula of C18H14N2O2S2.
作用机制
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell proliferation, survival, and metastasis. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. CTAA also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. Moreover, the compound has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the Bax/Bcl-2 ratio. CTAA also induces cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell proliferation. Moreover, the compound has been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, CTAA exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for drug discovery. However, the compound has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide. One direction is to investigate the compound's potential as a drug candidate for cancer treatment. Further studies are needed to determine the compound's pharmacokinetics, toxicity, and efficacy in vivo. Another direction is to explore the compound's potential applications in material science. CTAA has been reported to exhibit interesting optical and electrical properties, making it a promising candidate for various applications, including organic electronics and optoelectronics. Moreover, the compound's potential as an anti-inflammatory agent and its effect on various signaling pathways involved in inflammation need to be further investigated.
合成方法
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the reaction of 2-methoxybenzaldehyde, 3-thiopheneacetic acid, and malononitrile in the presence of a base catalyst and a solvent. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of CTAA. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAA has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
属性
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-14-5-3-2-4-13(14)17-15(18)12(9-16)8-11-6-7-20-10-11/h2-8,10H,1H3,(H,17,18)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXZDKRZIOFPJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CSC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CSC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
![4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5309103.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![2-(2,3-dimethylphenoxy)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5309123.png)

![N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5309132.png)
![N-(4-fluorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5309137.png)
![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)

![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![4-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5309180.png)